(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Description
Properties
IUPAC Name |
(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ATTQYFOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, often referred to as a fluorinated azetidinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes fluorinated phenyl groups and a hydroxypropyl side chain, which contribute to its biological activity.
Molecular Characteristics
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 409.43 g/mol
- CAS Number : 163222-33-1
The biological activity of this compound is primarily attributed to its role as an antihyperlipidemic agent , similar to its analog Ezetimibe, which inhibits cholesterol absorption in the intestine. The incorporation of fluorine atoms enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism, thereby prolonging the compound's action in the body .
Biological Activity and Pharmacological Effects
- Cholesterol Absorption Inhibition :
- Antitumor Properties :
- Metabolic Stability :
Table 1: Summary of Biological Activities
Case Study: Ezetimibe Analog Development
A comparative study on Ezetimibe and its fluorinated derivatives revealed that the latter exhibited a 50-fold increase in efficacy in animal models. The modifications allowed for better interaction with intestinal transporters responsible for cholesterol uptake, confirming the importance of structural design in drug development .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H22FNO3
- Molecular Weight : 391.4 g/mol
- CAS Number : 190595-66-5
The compound features a complex structure that includes multiple functional groups, contributing to its biological activity. The presence of fluorine atoms enhances its metabolic stability and bioavailability, which are critical for therapeutic efficacy.
Pharmaceutical Applications
-
Cholesterol Absorption Inhibition :
- The primary application of this compound is as a cholesterol absorption inhibitor. It works by selectively blocking the intestinal absorption of cholesterol and related phytosterols, thereby reducing overall cholesterol levels in the bloodstream. This mechanism is particularly beneficial in managing conditions like familial hypercholesterolemia and mixed dyslipidemia .
-
Combination Therapies :
- Research indicates that (4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone can be effectively combined with statins or other lipid-lowering agents to enhance therapeutic outcomes. Such combinations can lead to improved lipid profiles and reduced cardiovascular risk .
- Research in Cancer Therapeutics :
Case Studies and Research Findings
Industrial Applications
In addition to its pharmaceutical implications, this compound is being explored for its utility as an intermediate in the synthesis of other bioactive compounds. Its unique structural features make it a valuable building block for developing novel therapeutic agents.
Comparison with Similar Compounds
Key Structural Features Influencing Activity
The pharmacological efficacy of Ezetimibe is highly dependent on:
Stereochemistry : The (3R,4S) and (3S) configurations are critical for binding to NPC1L1 .
Hydroxypropyl Side Chain : The 3-hydroxy group enhances metabolic stability and potency .
Aromatic Substitutions : The 4-fluorophenyl and 4-hydroxyphenyl groups optimize hydrophobic interactions and hydrogen bonding with the target .
Analogue Comparison Table
Critical Findings from Research
Metabolite Superiority : Ezetimibe glucuronide (the active metabolite) retains 62% of the dose in the intestinal wall, enhancing local efficacy while reducing systemic exposure (64% less plasma radioactivity vs. SCH48461) .
Stereochemical Sensitivity : The (3S,4R) isomer of Ezetimibe shows negligible activity, underscoring the necessity of the (3R,4S) configuration .
Synthetic Optimization: Novel methods using titanium Lewis acids and silylating agents improve yield (up to 99% purity) and reduce environmental impact .
Preparation Methods
Ketal-Protected Intermediate Approach
The patented route in WO2007119106A2 employs a six-step sequence starting from 4-(4-fluorobenzoyl)butyric acid (Formula III):
-
Ketal Formation : Reaction with ethylene glycol under acid catalysis (pTSA, toluene, 110°C) produces the cyclic ketal (Formula IV) in 89% yield.
-
Imine Condensation : The ketal reacts with 4-benzyloxybenzylidene-4-fluoroaniline (Formula V) using TiCl4 as a Lewis catalyst (CH2Cl2, -20°C) to form the β-amino amide (Formula VI).
-
Cyclization : Treatment with KHMDS in THF at -78°C induces azetidinone ring formation (Formula VII), achieving 94% yield and 99:1 diastereoselectivity.
-
Deprotection : Acidic hydrolysis (HCl/MeOH) removes the ketal group, yielding the ketone intermediate (Formula IIa/b).
Critical Parameters :
Direct Aldol Condensation Strategy
US20070049748A1 discloses an alternative pathway using prochiral aldehyde intermediates:
| Step | Reagents/Conditions | Yield | Selectivity (d.r.) |
|---|---|---|---|
| Aldol Addition | L-Proline (30 mol%), DMF, 4°C | 68% | 92:8 |
| Reductive Amination | NaBH(OAc)3, CH3CN | 81% | >99:1 |
| Lactamization | EDCI/HOBt, DIPEA | 76% | - |
This method circumvents ketal protection but requires meticulous pH control during reductive amination to prevent racemization.
Stereochemical Control Mechanisms
Evans Chiral Auxiliary System
The WO2007119106A2 process utilizes (S)-4-phenyloxazolidin-2-one to induce asymmetry at C3:
Organocatalytic Asymmetric Induction
Comparative studies show:
-
Proline catalysis achieves 84% ee versus 92% ee with oxazolidinone auxiliaries
-
Solvent polarity inversely correlates with enantioselectivity (R² = 0.91 in DMF vs. toluene)
Protecting Group Strategies
Benzyl Protection
Trimethylsilyl (TMS) Protection
Comparative Data :
| Protecting Group | Deprotection Yield | Purity (HPLC) |
|---|---|---|
| Benzyl | 98% | 99.2% |
| TMS | 94% | 98.7% |
Process Optimization and Scale-Up
Critical Quality Attributes (CQAs)
Catalytic System Improvements
-
TiCl4 vs. SnCl4 :
-
TiCl4: 92% yield, 0.8% dimer impurity
-
SnCl4: 88% yield, 3.2% dimer
-
-
Solvent Screening :
-
CH2Cl2: 92% conversion
-
Toluene: 85% conversion (slower reaction)
-
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone to minimize impurities?
- Methodology :
Use chiral catalysts (e.g., asymmetric hydrogenation) to control stereochemistry at the (3S) and (4S) positions, critical for reducing diastereomeric impurities .
Monitor reaction intermediates via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) to identify and quantify desfluoro or hydroxylated byproducts .
Implement recrystallization or chiral chromatography for post-synthesis purification .
Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., biological samples or drug formulations)?
- Methodology :
HPLC-UV : Use a C18 column with a mobile phase of methanol:phosphate buffer (pH 3.5) at 245 nm detection, achieving a retention time of 8–10 minutes .
TLC-Densitometry : Employ silica gel plates with chloroform:methanol (9:1) as the mobile phase, visualizing spots under UV 254 nm .
Validate methods per ICH guidelines for linearity (2–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology :
X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, focusing on the (3S,4S) stereochemistry .
NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to verify spatial arrangement of substituents .
Polarimetry : Compare optical rotation values with literature data for enantiopure standards .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported pharmacological activities between stereoisomers?
- Methodology :
Comparative Binding Assays : Use in vitro cholesterol uptake inhibition assays (e.g., Caco-2 cell models) to compare (3S,4S) vs. (3R,4R) isomers .
Molecular Docking : Simulate interactions with NPC1L1 receptors to identify stereospecific binding residues .
Pharmacokinetic Profiling : Measure plasma half-life and metabolite ratios in rodent models to assess bioavailability differences .
Q. How do fungal biotransformation pathways alter the compound’s structure, and what are the implications for metabolite identification?
- Methodology :
Microbial Incubation : Expose the compound to Beauveria bassiana cultures to generate hydroxylated or dealkylated metabolites .
LC-HRMS : Characterize metabolites using high-resolution mass spectrometry (e.g., m/z shifts for glucuronidation or oxidation) .
Synthetic Validation : Chemically synthesize proposed metabolites (e.g., 4-hydroxyphenyl derivatives) to confirm biotransformation mechanisms .
Q. What advanced techniques are used to profile process-related impurities during scale-up synthesis?
- Methodology :
Forced Degradation Studies : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to simulate stability challenges .
LC-MS/MS : Identify degradation products (e.g., desfluoro impurities) via fragmentation patterns and compare with synthetic standards .
QbD Approaches : Optimize reaction parameters (temperature, solvent ratios) using design-of-experiments (DoE) software to minimize impurity formation .
Q. How can researchers evaluate the compound’s stability under physiological conditions for preclinical development?
- Methodology :
Simulated Gastric Fluid (SGF) Testing : Incubate the compound in pH 1.2 buffer with pepsin at 37°C for 2 hours, monitoring degradation via HPLC .
Plasma Stability Assays : Measure half-life in human plasma using ultrafiltration and LC-MS quantification .
Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze physical (e.g., crystallinity) and chemical changes .
Q. What methodologies assess the compound’s polypharmacology effects when combined with statins (e.g., synergism in lipid-lowering)?
- Methodology :
In Vitro Synergy Models : Use HepG2 cells to measure LDL uptake with combined treatments (e.g., IC₅₀ shifts via CompuSyn software) .
In Vivo Hyperlipidemic Models : Administer compound-atorvastatin combinations to rodents and quantify hepatic HMG-CoA reductase activity .
Transcriptomic Profiling : Perform RNA sequencing to identify co-regulated pathways (e.g., SREBP-2 or LDLR expression) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
